molecular formula C6H11N3 B2441400 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine CAS No. 54055-40-2

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

Cat. No.: B2441400
CAS No.: 54055-40-2
M. Wt: 125.175
InChI Key: TXHATVNPKQCJMW-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and an ethanamine group at the 5-position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the ethanamine group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHATVNPKQCJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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